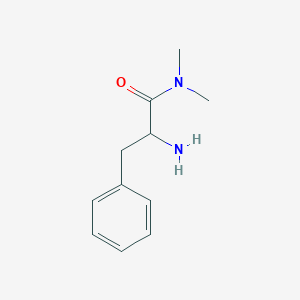

2-amino-N,N-dimethyl-3-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCGVAOWUFKCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Amidation Approaches to 2-amino-N,N-dimethyl-3-phenylpropanamide

Direct amidation involves the activation of the carboxylic acid group of phenylalanine, enabling a subsequent nucleophilic attack by dimethylamine (B145610). This approach is valued for its straightforwardness, though it requires careful selection of coupling agents to prevent side reactions and racemization.

1,1'-Carbonyldiimidazole (CDI) is a widely used reagent for forming amide bonds due to its high reactivity and the benign nature of its byproducts, imidazole (B134444) and carbon dioxide. researchgate.netwikipedia.org The reaction mechanism involves the activation of the carboxylic acid of phenylalanine to form a highly reactive acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by dimethylamine to yield the desired amide. wikipedia.org

The process is typically carried out under anhydrous conditions to prevent hydrolysis of the CDI and the activated intermediate. commonorganicchemistry.com While solvents like tetrahydrofuran (B95107) (THF) are common, N,N-Dimethylacetamide (DMA) can also serve as a suitable polar aprotic solvent for this transformation. The reaction proceeds without the need for an additional base, as the imidazole generated during the activation step can act as a base. commonorganicchemistry.com A key advantage of CDI is its compatibility with unprotected amino acids in some systems, offering a more direct route to the final product. thieme-connect.comresearchgate.net

Reaction Scheme: CDI-Mediated Amidation

Beyond CDI, a vast array of coupling reagents has been developed for amide bond synthesis, many of which are applicable to the formation of this compound. These reagents are often categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts, each with distinct advantages. bachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic choices for amide coupling. They are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. bachem.comgoogle.com

Phosphonium Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a highly efficient coupling reagent that converts carboxylic acids into reactive OBt esters. bachem.com Another notable reagent is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is recognized for its remarkable resistance to racemization, making it particularly useful for chiral amino acids. bachem.comnih.gov

Propanephosphonic Acid Anhydride (T3P®): This reagent is known for promoting efficient amide bond formation under mild conditions. nih.gov Studies have shown that using T3P® in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures can significantly reduce the degree of racemization. nih.govresearchgate.net

The choice of reagent and conditions is critical for achieving high yield and optical purity of the final product.

| Coupling Reagent Class | Example Reagent | Typical Solvent(s) | Common Additives | Key Characteristics |

|---|---|---|---|---|

| Carbodiimide (B86325) | EDC (or DCC) | DCM, DMF | HOBt, HOSu | Widely used, cost-effective; byproduct removal can be an issue (DCU). bachem.com |

| Phosphonium | PyBOP, DEPBT | DMF, DCM | Base (e.g., DIPEA) | High efficiency; DEPBT offers low racemization. bachem.comnih.gov |

| Anhydride | T3P® | EtOAc, THF | Pyridine | Mild conditions, low epimerization with pyridine. nih.govresearchgate.net |

| Imidazolium | CDI | THF, DMF, DMA | None required | Clean reaction with gaseous byproducts (CO₂). researchgate.netwikipedia.org |

Synthesis via Amino Acid Precursors and Derivatization

An alternative and often preferred strategy involves the use of phenylalanine precursors where the reactive amine or carboxyl groups are temporarily masked with protecting groups. This approach allows for more controlled and selective reactions.

The most common strategy in this category begins with N-protected phenylalanine, such as N-Boc-phenylalanine (Boc-Phe-OH). The tert-butyloxycarbonyl (Boc) group protects the amine functionality, preventing it from interfering with the activation of the carboxyl group. nih.gov The protected amino acid can then be coupled with dimethylamine using one of the standard coupling reagents (e.g., T3P®, HATU, EDC/HOBt).

Following the successful formation of the amide bond to yield N-Boc-2-amino-N,N-dimethyl-3-phenylpropanamide, the Boc protecting group is removed. This deprotection is typically achieved under acidic conditions, for instance, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This two-step sequence is highly reliable and generally provides the desired product in high yield and purity, crucially avoiding racemization of the stereocenter. nih.gov

General Synthetic Scheme from Protected Phenylalanine

| Step | Description | Example Reagents |

|---|---|---|

| 1. Protection | Protection of the α-amino group of phenylalanine. | Boc Anhydride (Boc₂O) |

| 2. Amide Coupling | Activation of the carboxyl group and reaction with dimethylamine. | T3P®, EDC/HOBt, or CDI |

| 3. Deprotection | Removal of the N-protecting group to yield the final product. | Trifluoroacetic Acid (TFA) in DCM |

The use of orthogonal protecting groups is fundamental to the selective functionalization of amino acids. To synthesize this compound, the primary goal is to selectively form an amide at the carboxyl position.

Once the amine is protected, the carboxyl group is free to be activated and coupled with dimethylamine. This chemoselectivity ensures that self-polymerization of the amino acid does not occur and that the dimethylamine reacts exclusively at the desired carboxyl site.

Stereoselective Synthesis of Enantiopure this compound

Maintaining the stereochemical integrity of the chiral center (the α-carbon) of phenylalanine is paramount during synthesis. The α-proton is susceptible to deprotonation, especially when the adjacent carboxyl group is activated, which can lead to racemization (the formation of an equal mixture of enantiomers). nih.gov

Several strategies are employed to ensure a stereoselective synthesis:

Mild Coupling Conditions: The risk of racemization is heightened under harsh conditions, particularly strong bases and high temperatures. Therefore, performing the coupling at reduced temperatures (e.g., 0 °C) is common practice. nih.gov

Racemization-Suppressing Additives: Additives like HOBt are known to minimize racemization when used with carbodiimide coupling agents.

Specialized Reagents: Certain coupling reagents are inherently less prone to causing racemization. DEPBT is a prime example and is often selected for couplings involving sensitive amino acid derivatives. bachem.com Similarly, the T3P®/pyridine system at 0 °C has been demonstrated to yield amides with a very low degree of epimerization. nih.govresearchgate.net

By starting with an enantiopure form of phenylalanine (e.g., L-phenylalanine or D-phenylalanine) and employing these stereoconservative methods, one can synthesize the corresponding enantiopure (S)- or (R)-2-amino-N,N-dimethyl-3-phenylpropanamide. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are then used to confirm the enantiomeric purity of the final compound. nih.gov

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. acs.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. acs.org For the synthesis of α-substituted carbonyl compounds like this compound, Evans oxazolidinone auxiliaries are a well-established and powerful tool. santiago-lab.com These auxiliaries are typically derived from readily available and optically pure α-amino acids, such as phenylalanine or valine. uwindsor.caorgsyn.org

The general strategy involves attaching the chiral auxiliary to a carboxylic acid derivative, performing a highly diastereoselective alkylation reaction to introduce the benzyl (B1604629) group at the α-position, and then cleaving the auxiliary to reveal the chiral acid, which is subsequently converted to the target N,N-dimethylamide. santiago-lab.com

Synthetic Route Outline:

Preparation and Acylation of the Auxiliary: A chiral amino alcohol, such as (S)-phenylalaninol (derived from (S)-phenylalanine), is cyclized to form the corresponding oxazolidinone auxiliary. orgsyn.org This auxiliary is then N-acylated, for example, with propionyl chloride, by first deprotonating it with a strong base like n-butyllithium. santiago-lab.com

Diastereoselective Enolate Alkylation: The N-acylated oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a Z-enolate. The conformation of this enolate is fixed by coordination between the lithium cation and the carbonyl oxygens. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. santiago-lab.comubc.ca Alkylation with benzyl bromide (PhCH₂Br) introduces the required phenylmethyl group with a high degree of stereocontrol.

Auxiliary Cleavage and Amidation: Following the alkylation, the chiral auxiliary is cleaved. This can be achieved through various methods, such as hydrolysis with lithium hydroxide (B78521) (LiOH) or reduction with lithium borohydride (B1222165) (LiBH₄), to yield the corresponding carboxylic acid or alcohol, respectively. uwindsor.ca The resulting enantiomerically enriched 2-amino-3-phenylpropanoic acid derivative is then converted to this compound using standard peptide coupling reagents (e.g., HATU, TBTU) and dimethylamine.

The effectiveness of this approach relies on the high diastereoselectivity achieved during the alkylation step, which is influenced by the structure of the auxiliary and the reaction conditions.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Alkylation This table presents representative data for the general class of Evans auxiliary-mediated alkylations, which is the foundational methodology for this synthetic approach.

Asymmetric Catalysis in Amidation Reactions

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. Instead of incorporating a chiral unit into the substrate, a small amount of a chiral catalyst is used to control the stereochemistry of the reaction. For the synthesis of α-amino amides, a common strategy involves the asymmetric synthesis of the α-amino acid core, followed by a separate amidation step.

A powerful catalytic method for the asymmetric synthesis of α-amino acids is the alkylation of a glycine (B1666218) Schiff base under phase-transfer catalysis (PTC). nih.gov Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are used to shuttle the enolized glycine anion from an aqueous basic phase to an organic phase containing the alkylating agent. nih.gov The chiral environment provided by the catalyst ensures that the alkylation occurs enantioselectively. nih.gov

Synthetic Route Outline:

Enolate Formation: A glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is treated with a base (e.g., aqueous potassium hydroxide) to form the enolate.

Phase-Transfer Catalysis: A chiral phase-transfer catalyst, such as a derivative of cinchonine (B1669041) or cinchonidine (B190817), complexes with the enolate, forming a chiral ion pair. This complex is soluble in the organic solvent (e.g., toluene, dichloromethane).

Asymmetric Alkylation: The chiral ion pair reacts with benzyl bromide in the organic phase. The catalyst's structure dictates the facial selectivity of the alkylation, leading to the formation of one enantiomer of the product in excess. nih.gov

Hydrolysis and Amidation: The resulting alkylated Schiff base is hydrolyzed under acidic conditions to remove the protecting group and yield the enantiomerically enriched phenylalanine tert-butyl ester. This ester is then converted to the final N,N-dimethylamide through standard amidation procedures.

The choice of catalyst is crucial, as pseudoenantiomeric catalysts derived from cinchonine and cinchonidine can provide access to either the (R)- or (S)-product, respectively, with high enantioselectivity. nih.govnih.gov

Table 2: Performance of Chiral Phase-Transfer Catalysts in Glycine Alkylation This table shows representative data for the asymmetric alkylation of a standard glycine imine with benzyl bromide, the key step in forming the phenylalanine backbone.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. For the synthesis of chiral this compound, enzymatic methods can be employed either to resolve a racemic mixture or to asymmetrically synthesize the chiral core from a prochiral starting material. acs.orgresearchgate.net

Enzymatic Kinetic Resolution (EKR):

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. almacgroup.com Lipases and proteases are commonly used for the resolution of amino acid derivatives. researchgate.net A potential strategy for the target molecule could involve:

Racemic Substrate Synthesis: Chemical synthesis of racemic this compound or its ester precursor.

Enantioselective Hydrolysis: A lipase (B570770) (e.g., Candida antarctica lipase B, CALB) or an amidase could be used to selectively hydrolyze one enantiomer. researchgate.netnih.gov For instance, if the racemic N-acetylated amide is used as a substrate, a lipase could selectively deacetylate one enantiomer, allowing for separation.

Separation: The unreacted, enantiomerically pure amide (or ester) is separated from the hydrolyzed product. The maximum theoretical yield for this process is 50%. nih.gov

To overcome the 50% yield limitation, a dynamic kinetic resolution (DKR) can be implemented. In a DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. nih.gov This often involves coupling the resolving enzyme with a racemase. nih.gov

Asymmetric Synthesis from Prochiral Substrates:

A more direct biocatalytic approach involves the conversion of a prochiral substrate into a single enantiomer product. Enzymes such as amino acid dehydrogenases (AADH) or transaminases (TAs) are highly effective for this purpose. acs.orgnih.gov

Reductive Amination: An engineered D- or L-amino acid dehydrogenase can catalyze the asymmetric reductive amination of phenylpyruvic acid in the presence of ammonia (B1221849) and a cofactor (NADH or NADPH), directly producing D- or L-phenylalanine with very high enantiomeric excess. acs.orgnih.gov The resulting amino acid can then be chemically converted to the target amide.

Table 3: Overview of Biocatalytic Methods for Phenylalanine Derivative Synthesis

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For 2-amino-N,N-dimethyl-3-phenylpropanamide, the ¹H NMR spectrum is used to confirm the presence of key structural motifs and to assess the sample's purity.

The expected signals in the ¹H NMR spectrum correspond to the distinct proton environments in the molecule: the phenyl ring, the aliphatic backbone, the primary amine, and the N,N-dimethyl groups. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The two methyl groups on the amide nitrogen are expected to produce one or two singlets, depending on their magnetic equivalence, which can be influenced by hindered rotation around the amide C-N bond. The protons on the aliphatic backbone (at the C2 and C3 positions) would appear as multiplets, with their chemical shifts and splitting patterns dictated by the neighboring protons. The protons of the primary amine group (-NH₂) often appear as a broad singlet.

The integration of these signals provides a ratio of the number of protons in each environment, which should correspond to the molecular formula. Purity is assessed by the absence of signals that cannot be attributed to the compound or the deuterated solvent used for the analysis.

Illustrative ¹H NMR Data Table

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~ 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅-) |

| ~ 3.9 | Triplet/Doublet of doublets | 1H | Methine proton (-CH(NH₂)-) |

| ~ 3.0 | Multiplet | 2H | Methylene (B1212753) protons (-CH₂-Ph) |

| ~ 2.9 | Singlet(s) | 6H | N,N-dimethyl protons (-N(CH₃)₂) |

| Broad | Singlet | 2H | Amine protons (-NH₂) |

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the carbon backbone and the identification of functional groups.

The spectrum is expected to show signals for the carbonyl carbon of the amide group, which is typically found significantly downfield (around 170-175 ppm). The aromatic carbons of the phenyl ring would produce several signals in the 125-140 ppm range. The aliphatic carbons—the methine carbon attached to the amino group, the methylene carbon of the benzyl (B1604629) group, and the two methyl carbons of the N,N-dimethyl group—would appear in the upfield region of the spectrum. The chemical shifts of these carbons confirm the propanamide backbone and the presence of the key functional groups.

Illustrative ¹³C NMR Data Table

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~ 173 | Amide Carbonyl (C=O) |

| ~ 138 | Quaternary Aromatic Carbon (C-ipso) |

| ~ 129 | Aromatic Carbons (C-ortho, C-meta) |

| ~ 126 | Aromatic Carbon (C-para) |

| ~ 55 | Methine Carbon (-CH(NH₂)-) |

| ~ 40 | Methylene Carbon (-CH₂-Ph) |

| ~ 37 | N,N-dimethyl Carbons (-N(CH₃)₂) |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between atoms.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the connectivity of the -CH-CH₂- fragment in the backbone. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both the ¹H and ¹³C spectra. For example, the methine proton signal would show a cross-peak with the methine carbon signal.

Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe the stereochemistry and through-space proximity of protons, which can be particularly useful for chiral molecules.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the target compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated, primarily at the basic nitrogen of the amino group, to form the pseudomolecular ion [M+H]⁺. The detection of an ion with an m/z value corresponding to the calculated molecular weight plus the mass of a proton (192.26 + 1.01 = 193.27) confirms the molecular formula of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule. For the [M+H]⁺ ion of this compound (C₁₁H₁₇N₂O⁺), HRMS can distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments performed on the [M+H]⁺ ion can induce fragmentation, yielding structurally informative product ions. A characteristic fragmentation pathway would be the loss of the N,N-dimethylformamide moiety or cleavage adjacent to the phenyl group, providing further evidence for the proposed structure.

Illustrative Mass Spectrometry Data Table

| Ion | Calculated m/z | Analysis Technique | Purpose |

| [M+H]⁺ | 193.1386 | ESI-HRMS | Molecular Formula Confirmation (C₁₁H₁₇N₂O⁺) |

| Fragment Ions | Varies | ESI-MS/MS | Structural Elucidation |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule and their local chemical environment by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecular bonds. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its primary amine, tertiary amide, and phenyl groups.

The primary amine (–NH₂) group would be identified by a pair of medium to weak stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. Additionally, a scissoring (bending) vibration for the –NH₂ group is anticipated to appear in the 1650-1580 cm⁻¹ range.

The tertiary amide group (–CON(CH₃)₂) is a prominent feature. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption in the 1680-1630 cm⁻¹ region. Due to the absence of an N-H bond in the tertiary amide, the characteristic Amide II and Amide III bands, which involve N-H bending, will be absent. Instead, vibrations associated with the C-N bond and the N,N-dimethyl groups will be present.

The phenyl group will give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Overtone and combination bands for the substituted benzene (B151609) ring often appear in the 2000-1650 cm⁻¹ region as a pattern of weak absorptions. The characteristic aromatic C=C stretching vibrations are expected to produce medium to strong bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also indicative of the substitution pattern of the benzene ring and would appear in the 900-675 cm⁻¹ range.

The aliphatic C-H stretching vibrations from the propanamide backbone and the N-methyl groups are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups will be found in the 1470-1360 cm⁻¹ range.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium to Weak |

| Aromatic C-H Stretching | Phenyl Group | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretching | -CH₂-, -CH-, -N(CH₃)₂ | 3000 - 2850 | Medium |

| C=O Stretching (Amide I) | Tertiary Amide | 1680 - 1630 | Strong |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| Aromatic C=C Stretching | Phenyl Group | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H Bending | -CH₂-, -CH-, -N(CH₃)₂ | 1470 - 1360 | Medium |

| C-N Stretching | Amide and Amine | 1250 - 1020 | Medium |

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. While FTIR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. Generally, non-polar bonds and symmetric vibrations give rise to strong Raman signals, whereas polar bonds and asymmetric vibrations are more prominent in FTIR spectra.

For this compound, the aromatic C=C stretching vibrations of the phenyl ring are expected to produce strong signals in the Raman spectrum, typically in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The symmetric "ring breathing" mode of the monosubstituted benzene ring is also expected to be a sharp, intense peak around 1000 cm⁻¹.

The C=O stretching of the tertiary amide is also Raman active and would appear in a similar region to the FTIR Amide I band (1680-1630 cm⁻¹), although its intensity can vary. The C-N stretching vibrations of the amide and amine groups, as well as the various C-H bending and stretching modes, will also be present in the Raman spectrum, providing a comprehensive vibrational profile of the molecule. The symmetric stretching of the C-N bonds in the N,N-dimethyl group would also be expected to give a noticeable Raman signal.

Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretching | Phenyl Group | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching | -CH₂-, -CH-, -N(CH₃)₂ | 3000 - 2850 | Strong |

| C=O Stretching (Amide I) | Tertiary Amide | 1680 - 1630 | Medium |

| Aromatic C=C Stretching | Phenyl Group | 1610 - 1580, 1500 - 1400 | Strong |

| Aliphatic C-H Bending | -CH₂-, -CH-, -N(CH₃)₂ | 1470 - 1360 | Medium |

| C-N Stretching | Amide and Amine | 1250 - 1020 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A successful crystallographic analysis would reveal the spatial relationship between the phenyl ring, the chiral center, and the N,N-dimethylpropanamide moiety. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The primary amine group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. These interactions are expected to play a significant role in the formation of a stable crystal lattice.

The conformation of the molecule, particularly the torsion angles around the single bonds of the propanamide backbone, would be precisely determined. This information is crucial for understanding how the molecule's shape influences its physical and biological properties. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration, often through the use of anomalous dispersion effects, especially if a heavy atom is present in the crystal structure or by co-crystallization with a known chiral reference.

Chiroptical Techniques for Absolute Configuration Determination

Chiroptical techniques are essential for studying chiral molecules as they are sensitive to the three-dimensional arrangement of atoms.

Optical Rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, the temperature, and the wavelength of the light used. For this compound, which possesses a single chiral center at the alpha-carbon, the measurement of its specific rotation would confirm its optical activity. The sign of the rotation (+ or -) would distinguish between the two enantiomers, (S)- and (R)-2-amino-N,N-dimethyl-3-phenylpropanamide, although the absolute configuration cannot be determined from the sign of rotation alone without comparison to a known standard or theoretical calculations.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its stereochemistry. The aromatic phenyl group in this compound is a strong chromophore, and its electronic transitions are expected to give rise to distinct signals in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule. nih.govacs.org Theoretical calculations of the expected ECD spectrum for both the (R) and (S) enantiomers can be compared with the experimental spectrum to confidently assign the absolute configuration.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Ab Initio and DFT Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the properties of 2-amino-N,N-dimethyl-3-phenylpropanamide. These methods provide a balance between accuracy and computational cost, making them suitable for detailed molecular analysis.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like DFT, often with functionals such as B3LYP and basis sets like 6-31G* or higher, are commonly employed for this purpose researchgate.netscispace.com.

The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties mdpi.comchalcogen.ro. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited mdpi.com. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the amino group, while the LUMO may be distributed over the amide group.

| Parameter | Description | Typical Calculated Value (Conceptual) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available in cited literature |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in cited literature |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Data not available in cited literature |

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. This is typically done by performing a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation using DFT researchgate.netgithub.io. The predicted shifts for the different protons and carbons in this compound can aid in the assignment of experimental spectra.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes, such as the C=O stretch of the amide, N-H stretches of the amino group, and various vibrations of the phenyl ring researchgate.netresearchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light dergipark.org.trmaterialsciencejournal.org. This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often related to π→π* transitions within the phenyl ring and n→π* transitions involving the amide group.

| Spectroscopy Type | Predicted Parameter | Significance for this compound |

|---|---|---|

| NMR | ¹H and ¹³C Chemical Shifts | Aids in structural elucidation and assignment of atomic positions. |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Identifies functional groups like amide C=O, amino N-H, and phenyl C-H bonds. |

| UV-Vis | Absorption Wavelength (λmax) | Characterizes electronic transitions within the aromatic and amide chromophores. |

Molecular Dynamics Simulations

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes over time.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can incorporate solvent effects using either implicit or explicit models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is useful for quantum chemical calculations github.ionih.gov. Explicit solvent models, used in MD simulations, surround the molecule with a large number of individual solvent molecules (e.g., water). This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amino and amide groups of the target molecule and the solvent researchgate.net. These simulations can reveal how the solvent affects conformational preferences and the dynamics of rotational motion.

Molecular Docking and Ligand-Biomolecule Interaction Studies

Molecular docking simulations have been employed to study compounds synthesized using this compound as a key building block. These studies are crucial for understanding how the final, more complex molecules interact with their target biomolecules, thereby providing a rationale for their observed biological activity and guiding further optimization.

Computational docking has been successfully used to predict the binding modes of inhibitors derived from this compound. These studies reveal how the ligands orient themselves within the binding cavities of their target proteins.

For instance, this compound was used as a reactant in the synthesis of BC-1485, an inhibitor of the FIEL1 E3 ubiquitin ligase. google.com Docking studies of BC-1485 showed its interaction with a major drug-binding cavity located within the C-terminal of the FIEL1-HECT domain. google.com Similarly, the (R)-enantiomer of the compound was utilized to synthesize a novel inhibitor of the SETD7 methyltransferase. ru.nl Docking simulations of this inhibitor revealed a proposed binding mode highly similar to that of a known potent inhibitor, (R)-PFI-2, within the ternary complex of SETD7. ru.nl In the development of inhibitors for Activated Factor XI (FXIa), the (S)-enantiomer was used as a fragment. nih.gov Virtual screening and subsequent docking predicted the binding modes of initial fragment hits, which were later confirmed by X-ray crystallography, showing a high degree of accuracy with root mean square deviations (r.m.s.d.) as low as 0.44 Å. nih.gov

| Derived Inhibitor | Target Biomolecule | Predicted Binding Site/Mode | Reference |

|---|---|---|---|

| BC-1485 | FIEL1-HECT Domain | Binds within a major cavity in the C-terminal of the HECT domain. | google.com |

| Unnamed SETD7 Inhibitor | SETD7 | Binding mode is highly similar to that of the known inhibitor (R)-PFI-2. | ru.nl |

| Unnamed FXIa Inhibitor | Factor XIa (FXIa) | Binds in the S1-S1'-S2' pockets. | nih.gov |

The stability of a ligand-biomolecule complex is governed by a network of non-covalent interactions. Docking studies are pivotal in identifying these key interactions, such as hydrogen bonds, which are critical for potent inhibition. In the design of FXIa inhibitors, computational analysis combined with X-ray crystallography highlighted the importance of specific interactions within the enzyme's active site. nih.gov

Key favorable interactions identified for maintaining binding affinity included:

A hydrogen bond acceptor: The amide carbonyl oxygen was identified as a critical feature for accepting a hydrogen bond. nih.gov

A hydrogen bond donor: An amide nitrogen that donates a hydrogen bond to a highly conserved water molecule within the binding pocket was also deemed essential. nih.gov

These insights, derived from computational models, were crucial in guiding the "fragment linking" strategy, ensuring that newly designed, larger molecules retained these vital interaction points to preserve or enhance binding affinity. nih.gov

Structure-Activity Relationship (SAR) studies explain how modifications to a molecule's chemical structure affect its biological activity. Computational models provide a theoretical framework for understanding these relationships. For inhibitors derived from this compound, docking studies have been central to building SAR models. ru.nlnih.gov

By analyzing the predicted binding poses of a series of analogues, researchers can deduce which molecular features are essential for interaction with the target. For example, in the development of FXIa inhibitors, docking studies informed the design of linkers to connect two different fragments. The models indicated that maintaining a hydrogen bond acceptor and a specific hydrogen donor moiety was critical for activity. nih.gov This computational guidance helps prioritize the synthesis of compounds that are most likely to have improved potency, streamlining the drug design process. Similarly, SAR studies on analogues of the SETD7 inhibitor (R)-PFI-2, which were synthesized from this compound, explored variations in different parts of the molecule to optimize its activity. ru.nl

| Target | Key Structural Feature for Activity | Computational Rationale | Reference |

|---|---|---|---|

| Factor XIa (FXIa) | Amide carbonyl oxygen | Acts as a crucial hydrogen bond acceptor in the binding pocket. | nih.gov |

| Factor XIa (FXIa) | Amide nitrogen | Functions as a hydrogen donor to a conserved water molecule. | nih.gov |

| SETD7 | Variations in amino acid side chain and other moieties | Docking studies help rationalize the impact of structural changes on binding affinity. | ru.nl |

Reaction Mechanism Studies through Computational Methods

Detailed computational studies focusing on the reaction mechanisms for the synthesis of this compound itself, including transition state analysis or predictions of selectivity, are not extensively available in the reviewed scientific literature. The existing research primarily focuses on the computational analysis of molecules derived from this compound rather than its own synthesis.

No information was found in the search results regarding transition state analysis for the synthetic pathways of this compound.

No information was found in the search results regarding computational predictions of regioselectivity or stereoselectivity for the synthesis of this compound.

Chemical Reactivity and Derivatization

Modifications of the Amine Functionality

The primary amine group is a key site for nucleophilic reactions, enabling various modifications such as acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation Reactions

The primary amine of 2-amino-N,N-dimethyl-3-phenylpropanamide readily reacts with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. Similarly, it reacts with sulfonyl chlorides to produce sulfonamides. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct.

For instance, the reaction with an acyl chloride introduces an acyl group to the nitrogen atom, yielding an N-acylated product. This transformation is a common strategy in organic synthesis to protect the amine group or to introduce new functionalities. acs.org

Sulfonylation, often carried out with reagents such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), results in the formation of a stable sulfonamide linkage. Primary sulfonamides themselves are versatile intermediates that can be further alkylated, acylated, or arylated. acs.org The synthesis of primary sulfonamides classically involves reacting sulfonyl chlorides with ammonia (B1221849) or a surrogate. acs.org

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination

The nitrogen atom of the primary amine can be alkylated using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination.

Reductive amination involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This process is a cornerstone of amine synthesis. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). wikipedia.org For instance, reacting this compound with an aldehyde would yield a secondary amine derivative after reduction. Enzymes such as amine dehydrogenases (AmDHs) can also be used to catalyze reductive amination reactions, often with high stereoselectivity. nih.govnih.gov

The "borrowing hydrogen" strategy is a modern, atom-economical method for the N-alkylation of amines using alcohols, catalyzed by transition metals like iridium. researchgate.netnih.gov This process avoids the use of stoichiometric alkylating agents and produces water as the only byproduct. nih.gov

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | N-alkylated amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-alkylated amine |

| Borrowing Hydrogen | Alcohol + Transition Metal Catalyst (e.g., Iridium complex) | N-alkylated amine |

Reactions Involving the Amide Moiety

The tertiary N,N-dimethylamide group is generally stable but can be transformed under specific reaction conditions.

Hydrolysis and Transamidation

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, typically requires vigorous conditions such as heating in the presence of strong acids or bases. researchgate.net Tertiary amides are particularly resistant to hydrolysis due to steric hindrance and the electron-donating nature of the alkyl groups on the nitrogen. researchgate.netacs.org Mild protocols for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions have been developed using sodium hydroxide (B78521) in solvent mixtures like methanol/dichloromethane (B109758). researchgate.net

Transamidation is a process where the amine portion of an amide is exchanged. This reaction is challenging for tertiary amides due to their low reactivity. acs.orgchemistryviews.org However, catalyst systems, often involving transition metals like tungsten or iron(III), have been developed to facilitate this transformation under milder conditions. chemistryviews.orgorganic-chemistry.org For example, WCl₆ in the presence of a ligand can catalyze the transamidation of tertiary alkyl amides with a range of amines. chemistryviews.org

Reduction of the Amide Group

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a tertiary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds through nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of an oxygen-metal complex to form an intermediate iminium ion, which is then rapidly reduced by another equivalent of hydride. Unlike other carbonyl compounds that reduce to alcohols, amides are converted to amines. Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides.

| Reaction | Typical Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-amino-3-phenylpropanoic acid + Dimethylamine (B145610) |

| Reduction | 1. LiAlH₄, 2. H₂O | N¹,N¹-dimethyl-3-phenylpropane-1,2-diamine |

Transformations at the Phenyl Ring

The phenyl group of the molecule can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces one of the hydrogen atoms on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The existing side chain (-CH₂-CH(NH₂)-CON(CH₃)₂) is an alkyl group, which is generally considered an ortho-, para-directing and weakly activating group. This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the side chain. researchgate.net

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com N-bromosuccinimide (NBS) is also a common reagent for bromination. nih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The specific conditions and regioselectivity of these reactions can be influenced by the other functional groups present in the molecule, which may require protection prior to carrying out the ring transformation. For instance, the primary amine is basic and can react with the Lewis acids used in Friedel-Crafts reactions, potentially deactivating the ring or leading to undesired side reactions.

Applications As Synthetic Intermediates and Building Blocks in Organic Chemistry

Precursor in Peptide and Peptidomimetic Synthesis

There is no available data to suggest that 2-amino-N,N-dimethyl-3-phenylpropanamide is a commonly used precursor for the incorporation into oligopeptide chains or in the design of dipeptide mimetics with constrained conformations. General peptide synthesis involves the coupling of amino acids, and while derivatives are used to modify properties, the specific utility of this N,N-dimethylated amide has not been documented.

Information regarding the incorporation of this compound into oligopeptide chains is not present in the current body of scientific literature.

There is no evidence to support the use of this compound in the design and synthesis of dipeptide mimetics with constrained conformations.

Scaffold for Chiral Ligands and Organocatalysts

The use of this compound as a foundational scaffold for the development of chiral ligands or organocatalysts is not documented in published research. Amino acid-derived structures are frequently employed for such purposes, but the specific contributions of this compound have not been reported.

Role in Heterocyclic Compound Synthesis (e.g., Hydantoins, Pyrimidinones, Oxazolidines)

No specific synthetic routes or methodologies have been found that utilize this compound as a starting material or intermediate in the synthesis of hydantoins, pyrimidinones, or oxazolidines.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing amides often involve harsh reagents and generate significant waste. The future of synthesizing 2-amino-N,N-dimethyl-3-phenylpropanamide lies in the adoption of greener and more efficient strategies.

Biocatalysis: One of the most promising avenues is the use of enzymes as catalysts. Lipases and nitrile hydratases are being investigated for their potential to catalyze the amidation reaction with high chemo- and stereoselectivity under mild conditions. This enzymatic approach significantly reduces the environmental impact by minimizing waste and avoiding the use of toxic reagents. For instance, the kinetic resolution of chiral amines using lipases is a well-established green method that can be adapted for the synthesis of enantiomerically pure this compound.

Flow Chemistry: Continuous flow synthesis offers a scalable and efficient alternative to traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology can lead to higher yields, improved safety, and reduced solvent usage. The direct amidation of carboxylic acids and amines in a continuous flow system is a particularly relevant and promising technique for the industrial production of this compound.

Electrosynthesis: Electrochemical methods are also gaining traction as a sustainable approach to amide bond formation. Electrosynthesis utilizes electrical current to drive chemical reactions, often eliminating the need for stoichiometric activating agents and reducing waste. This technique offers a high degree of control over the reaction and can often be performed at room temperature.

| Synthetic Route | Key Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Flow Chemistry | Scalability, high efficiency, improved safety, reduced solvent use |

| Electrosynthesis | Avoids stoichiometric reagents, high control, mild conditions |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Real-time monitoring of chemical reactions is crucial for optimizing processes and ensuring product quality. Advanced spectroscopic techniques are being increasingly employed for the in-situ analysis of the synthesis of this compound.

Raman Spectroscopy: This technique provides detailed information about the vibrational modes of molecules, making it an excellent tool for monitoring the formation of the amide bond and other functional group transformations in real-time. By interfacing a Raman spectrometer with a reaction vessel, chemists can track the concentration of reactants, intermediates, and products throughout the synthesis, allowing for precise control and optimization of the reaction conditions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction analysis. Flow NMR techniques, where the reaction mixture is continuously passed through an NMR spectrometer, enable the detailed structural characterization of all components in the reaction mixture over time. This provides invaluable insights into reaction kinetics and mechanisms, particularly for complex multi-step syntheses. For chiral molecules like this compound, specialized NMR techniques can also be used to monitor enantiomeric purity during the synthesis.

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| Raman Spectroscopy | Vibrational modes, functional group changes | Real-time monitoring of amide bond formation |

| NMR Spectroscopy | Detailed molecular structure, concentration | Kinetic studies, mechanism elucidation, enantiomeric purity |

Integration of Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry. These technologies are being applied to predict the properties and behavior of molecules like this compound with unprecedented accuracy.

Property Prediction: Machine learning models can be trained on large datasets of chemical information to predict a wide range of properties, including reactivity, solubility, and spectroscopic signatures. For this compound, ML algorithms could predict its behavior in different solvents or its potential interactions with other molecules, thereby accelerating research and development.

Reaction Optimization: AI can be used to optimize synthetic routes by predicting reaction yields and identifying the optimal reaction conditions. By analyzing vast amounts of reaction data, machine learning models can suggest the best catalysts, solvents, and temperatures to maximize the yield and purity of the desired product, saving significant time and resources in the laboratory.

Spectroscopic Data Analysis: AI algorithms are also being developed to analyze complex spectroscopic data. For instance, machine learning can be used to deconvolve complex NMR or Raman spectra, identifying the signals of individual components in a mixture and providing more accurate quantitative information.

Exploration of Supramolecular Interactions and Self-Assembly

The non-covalent interactions of this compound, such as hydrogen bonding and π-π stacking, play a crucial role in its physical properties and its behavior in solution and in the solid state. Understanding these supramolecular interactions is key to designing new materials and applications.

Hydrogen Bonding: The amide group in this compound contains both hydrogen bond donors (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are critical in determining the compound's crystal packing and its interactions with solvents and other molecules. The N,N-dimethyl substitution on the amide nitrogen influences the hydrogen bonding potential compared to primary or secondary amides.

Q & A

Q. What are the recommended synthetic routes for 2-amino-N,N-dimethyl-3-phenylpropanamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via amide coupling reactions. For example:

- Step 1 : React 3-phenylpropanoic acid derivatives with dimethylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF or DCM .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

- Purity Validation : Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and -NMR (e.g., δ 1.2–1.4 ppm for dimethylamino protons) .

Q. How can the structural and physicochemical properties of this compound be characterized?

Methodological Answer:

- Molecular Formula : (calculated using PubChem’s molecular formula generator ).

- Spectroscopic Analysis :

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).

- Mass Spectrometry : ESI-MS m/z 193.1 [M+H].

- Thermal Stability : Assess via TGA (decomposition temperature >200°C under nitrogen) .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Hypothesis Testing : Compare enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers, as stereochemistry significantly impacts receptor binding .

- Biological Assays :

- Statistical Analysis : Use ANOVA to resolve discrepancies between studies (e.g., batch-to-batch variability in enantiomeric purity) .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with opioid receptors (PDB ID: 4DKL). Focus on hydrogen bonding with Tyr148 and hydrophobic contacts with Trp293 .

- QSAR Analysis : Derive predictive models using descriptors like polar surface area (PSA) and partition coefficient (LogP). For example, analogs with PSA <90 Å show improved blood-brain barrier penetration .

- Validation : Synthesize top-ranked analogs (e.g., fluorinated derivatives) and validate via GPI/MVD assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.